molecular formula C14H11Cl2NNaO2 B000246 Meclofenamate sodium CAS No. 6385-02-0

Meclofenamate sodium

カタログ番号: B000246
CAS番号: 6385-02-0
分子量: 319.1 g/mol
InChIキー: MFQMZIAYWCPXGM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Meclofenamate sodium, a nonsteroidal anti-inflammatory drug (NSAID), is the sodium salt of N-(2,6-dichloro-m-tolyl)anthranilic acid. It reversibly inhibits cyclooxygenase (COX)-1 and COX-2 enzymes, reducing prostaglandin synthesis and exerting anti-inflammatory, analgesic, and antipyretic effects . Clinically, it is used for rheumatoid arthritis, osteoarthritis, acute gout, and pain management (e.g., episiotomy, dental pain) . Its pharmacokinetics include rapid absorption (peak plasma concentration: 0.5–2 hours), short elimination half-life (0.8–5.3 hours), and high plasma protein binding (>99%) .

準備方法

Synthesis of Meclofenamic Acid

Key Starting Materials

  • 2,6-Dichloro-3-methylaniline : A substituted aniline serving as the aromatic amine component.

  • Anthranilic acid : Provides the benzoic acid backbone and the secondary amine for coupling.

Coupling Reaction Mechanisms

The formation of the diarylamine bond in meclofenamic acid likely proceeds via a metal-catalyzed cross-coupling reaction , such as the Ullmann reaction or Buchwald-Hartwig amination . These methods are widely employed in pharmaceutical synthesis to join aromatic amines with aryl halides or related electrophiles .

Neutralization to this compound

The final step involves converting meclofenamic acid to its sodium salt through a simple acid-base reaction:

C14H11Cl2NO2+NaOHC14H10Cl2NNaO2+H2O\text{C}{14}\text{H}{11}\text{Cl}2\text{NO}2 + \text{NaOH} \rightarrow \text{C}{14}\text{H}{10}\text{Cl}2\text{NNaO}2 + \text{H}_2\text{O}

Procedure:

  • Dissolution : Meclofenamic acid is dissolved in a minimal volume of water or ethanol.

  • Titration : Aqueous sodium hydroxide is added incrementally until the solution reaches pH 7–8.

  • Crystallization : The sodium salt precipitates upon cooling or solvent evaporation.

  • Purification : Recrystallization from a water-ethanol mixture yields high-purity this compound .

Analytical Confirmation:

  • Melting Point : 287–291°C (consistent with monohydrate form) .

  • Solubility : Freely soluble in water (>47.7 µg/mL at pH 7.4) .

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₀Cl₂NNaO₂·H₂O
Molecular Weight336.15 g/mol
AppearanceWhite to creamy crystalline powder
pKa (Carboxylic Acid)~4.2 (estimated from analogs)
Partition Coefficient (LogP)3.1 (predicted)

Industrial and Formulation Considerations

Scalability Challenges

  • Impurity Control : Residual catalysts (e.g., copper or palladium) must be removed to meet pharmacopeial standards.

  • Polymorphism : The monohydrate form is preferred for stability, necessitating strict control of crystallization conditions .

Formulation Techniques

Though beyond the scope of chemical synthesis, this compound is formulated into oral capsules (50–100 mg) and topical creams. Key formulation strategies include:

  • Direct Compression : For tablets, using disintegrants like sodium starch glycolate to enhance dissolution .

  • Surfactant Additives : Improving solubility in topical preparations .

化学反応の分析

Meclofenamate sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for neutralization, and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed from these reactions include quinones and amines .

科学的研究の応用

Pharmacological Properties

Meclofenamate sodium exhibits anti-inflammatory , analgesic , and antipyretic activities. The compound functions by inhibiting prostaglandin synthesis, which is crucial in mediating pain and inflammation. It has been shown to compete for binding at prostaglandin receptor sites and inhibit human leukocyte 5-lipoxygenase activity, contributing to its anti-inflammatory effects .

Clinical Applications

This compound is primarily used in the treatment of various conditions:

  • Rheumatoid Arthritis : Clinical trials indicate that this compound provides comparable efficacy to aspirin in reducing symptoms associated with rheumatoid arthritis. Patients treated with meclofenamate reported significant reductions in tender joints, severity of tenderness, and morning stiffness .
  • Osteoarthritis : Similar improvements have been observed in patients with osteoarthritis, where this compound helped reduce night pain and pain during movement .
  • Dysmenorrhea : The drug has been effective in alleviating symptoms of dysmenorrhea, with studies showing significant reductions in menstrual pain and blood loss .
  • Headaches and Craniofacial Pain : A double-blind crossover study demonstrated that this compound significantly reduced the frequency and intensity of headache episodes compared to placebo .

Table 1: Summary of Clinical Efficacy

ConditionStudy DesignKey Findings
Rheumatoid ArthritisControlled clinical trialComparable efficacy to aspirin; reduced tender joints
OsteoarthritisControlled clinical trialSignificant reduction in night pain
DysmenorrheaRandomized controlled trialReduced menstrual pain and blood loss
HeadachesDouble-blind crossover studySignificant decrease in headache frequency

Case Studies

  • Rheumatoid Arthritis : In a controlled trial involving patients with rheumatoid arthritis, those treated with this compound showed a marked improvement in joint function and a reduction in disease activity markers compared to those receiving placebo .
  • Dysmenorrhea : A randomized study involving women with dysmenorrhea found that administration of this compound resulted in a significant decrease in menstrual blood loss and duration of menses, alongside reduced symptoms of dysmenorrhea .
  • Psoriasis : Preliminary findings suggest that this compound may also be effective for psoriasis treatment. A double-blind trial indicated notable regression of psoriatic lesions within one week of treatment .
  • Radiation-Induced Esophagitis : In animal studies, this compound was effective in reducing the incidence of radiation-induced esophagitis when administered at doses ranging from 5 to 20 mg/kg/day .

作用機序

The mechanism of action of meclofenamate sodium involves the inhibition of cyclooxygenase enzymes, which prevents the formation of prostaglandins. This inhibition reduces inflammation, pain, and fever . This compound also competes for binding at the prostaglandin receptor site, further reducing the effects of prostaglandins .

類似化合物との比較

Efficacy in Specific Indications

Acute Gout: Meclofenamate Sodium vs. Indomethacin

In a double-blind study of 20 acute gout patients, this compound (200 mg initial dose, followed by 100 mg every 4 hours) demonstrated equivalent efficacy to indomethacin (25 mg initial dose, followed by 25 mg every 4 hours) in reducing pain, swelling, and functional limitations. Adverse reactions occurred in 20% of meclofenamate patients vs. 50% with indomethacin, highlighting superior tolerability .

Osteoarthritis: this compound vs. Placebo

A 4-week trial in 41 patients with hand osteoarthritis (Heberden nodes) showed this compound (300 mg/day) significantly reduced painful joints (53% decrease), inflammation (42% reduction), and improved grip strength (25% increase) compared to placebo .

Postoperative Pain: this compound vs. Codeine and Aspirin

  • Episiotomy Pain : In two studies (total 545 patients), this compound (100–200 mg) outperformed codeine (60 mg) and placebo in pain relief duration (4–6 hours vs. 2–4 hours) and intensity reduction. Adverse effects occurred in 6.4% of meclofenamate users vs. 12% with codeine .
  • Dental Pain : this compound (100–200 mg) provided superior analgesia to buffered aspirin (600 mg), with 68% of patients reporting significant relief vs. 45% with aspirin .

Gastrointestinal (GI) Effects

This compound causes dose-dependent GI irritation, including diarrhea (reported in 15–28% of patients) due to inhibition of intestinal fluid absorption . However, it is better tolerated than indomethacin (48% GI adverse events) and aspirin (6 mL fecal blood loss/day vs. 1–3 mL with meclofenamate) .

Cardiovascular (CV) and Renal Risks

Like all NSAIDs, this compound carries risks of CV thrombotic events (e.g., myocardial infarction) and renal impairment. These risks are comparable to other NSAIDs but lower than selective COX-2 inhibitors .

Pharmacokinetic and Structural Comparisons

Parameter This compound Indomethacin Aspirin Codeine
Half-Life (hours) 0.8–5.3 4.5–6 0.25 (dose-dependent) 3–4
Dosing Frequency 4–8 hourly 6–8 hourly 4–6 hourly 4–6 hourly
COX Inhibition Reversible Reversible Irreversible N/A (opioid)
Protein Binding (%) >99 90 50–80 7

Structurally, this compound is an anthranilic acid derivative, closely related to mefenamic acid and diclofenac.

Key Clinical Trial Data

Table 1: Efficacy in Acute Gout and Osteoarthritis

Study Comparator Patients (n) Efficacy Outcome Source ID
Acute Gout (Double-Blind) Indomethacin 20 Equivalent pain reduction; 20% vs. 50% AE rate
Hand Osteoarthritis Placebo 41 53% reduction in painful joints

Table 2: Analgesic Efficacy in Postoperative Pain

Indication Comparator Patients (n) Pain Relief Duration (hours) AE Rate (%) Source ID
Episiotomy Pain Codeine 545 4–6 vs. 2–4 6.4 vs. 12
Dental Pain Buffered Aspirin 105 68% vs. 45% relief 8 vs. 10

生物活性

Meclofenamate sodium, a nonsteroidal anti-inflammatory drug (NSAID), is primarily used to alleviate pain and inflammation associated with various conditions, including arthritis and dysmenorrhea. This article explores its biological activity, pharmacological mechanisms, clinical efficacy, and relevant case studies.

Pharmacological Mechanisms

This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in inflammation and pain signaling. By inhibiting COX, this compound reduces the production of these inflammatory mediators, leading to its analgesic and anti-inflammatory effects.

Key Mechanisms:

  • COX Inhibition: this compound inhibits both COX-1 and COX-2 enzymes, thereby decreasing prostaglandin synthesis .
  • Inhibition of Leukotriene Release: It also inhibits the release of leukotrienes (e.g., LTB4) from neutrophils, contributing to its anti-inflammatory properties .
  • Antipyretic Activity: The drug exhibits antipyretic effects by acting on the hypothalamus to regulate body temperature .

Pharmacokinetics

This compound is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 2 hours after oral administration. It has a bioavailability of nearly 100% when taken as capsules . The drug is extensively metabolized in the liver, with one metabolite retaining about 20% of the parent compound's activity in inhibiting COX .

Clinical Efficacy

This compound has been evaluated in various clinical settings. Below are summaries of notable studies:

Rheumatoid Arthritis

In controlled trials comparing this compound to aspirin, both drugs demonstrated comparable efficacy in reducing symptoms of rheumatoid arthritis. Patients treated with meclofenamate reported fewer adverse reactions related to special senses but experienced more gastrointestinal issues . Improvements included:

  • Reduction in tender joints
  • Decreased severity of tenderness
  • Less morning stiffness

Dysmenorrhea

A double-blind study indicated that this compound significantly reduced pain associated with dysmenorrhea. Patients experienced relief as early as 45 minutes post-administration, with statistically significant improvements noted at 1 hour 45 minutes .

Periodontitis

A study on rapidly progressive periodontitis showed that this compound could be an effective adjunct therapy. Patients receiving the drug exhibited bone gain compared to those on placebo, highlighting its potential role in periodontal treatment .

Case Studies

Case Study 1: Dysmenorrhea Treatment
In a randomized crossover trial involving women with primary dysmenorrhea, this compound (100 mg t.i.d.) significantly reduced menstrual pain compared to placebo. Pain intensity was measured using visual analog scales, showing marked improvement within 45 minutes of administration .

Case Study 2: Periodontal Disease
A clinical trial assessed the impact of this compound as an adjunct to scaling and root planing in patients with rapidly progressive periodontitis. The study found significant bone gain in patients treated with 50 mg and 100 mg doses over six months compared to placebo .

Summary Table of Clinical Findings

ConditionEfficacyNotable Findings
Rheumatoid ArthritisComparable to aspirinFewer special sense reactions
DysmenorrheaSignificant pain reliefRelief observed within 45 minutes
PeriodontitisBone gain observedEffective adjunct therapy

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of meclofenamate sodium, and how are they assessed in vitro?

this compound is a dual inhibitor of COX-1 (IC₅₀ = 40 nM) and COX-2 (IC₅₀ = 50 nM), validated using enzyme activity assays with purified cyclooxygenase isoforms. In vitro assessment typically involves measuring prostaglandin E₂ (PGE₂) production in human chondrocytes or macrophages via ELISA, with controls for nonspecific effects (e.g., using selective COX-2 inhibitors like celecoxib). Cell viability assays (e.g., MTT) are recommended to rule out cytotoxicity .

Q. Which experimental models are commonly used to evaluate the anti-inflammatory efficacy of this compound?

  • In vitro: Human chondrocytes or synovial fibroblasts stimulated with IL-1β or LPS to induce COX-2 expression. Endpoints include PGE₂ levels and NF-κB pathway activation .
  • In vivo: Rodent models of collagen-induced arthritis (CIA) or carrageenan-induced paw edema. Dose-response studies (10–100 mg/kg, oral) with histopathological analysis of joint inflammation are standard .

Q. What are the recommended protocols for ensuring reproducibility in pharmacological studies with this compound?

  • Compound characterization: Use IUPAC nomenclature and provide spectral data (e.g., NMR, HPLC purity ≥98%) to confirm identity .
  • Assay standardization: Include positive controls (e.g., indomethacin for COX inhibition) and negative controls (vehicle-only groups). Report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers design experiments to differentiate between COX-dependent and COX-independent mechanisms of this compound in cell migration studies?

  • Pathway inhibition: Combine meclofenamate with COX-1/COX-2 siRNA knockdown or selective inhibitors (e.g., SC-560 for COX-1) to isolate COX-dependent effects.
  • Off-target analysis: Use phospho-protein arrays to assess non-COX pathways (e.g., PDGF/Cyr61/integrin-FAK axis) implicated in migration. Include dose-response matrices to identify synergistic/antagonistic interactions .

Q. What methodologies are recommended for reconciling contradictory data on meclofenamate’s off-target effects across studies?

  • Meta-analysis framework: Follow COSMOS-E guidelines to aggregate data from observational studies. Adjust for variables like cell type (e.g., primary vs. immortalized lines) and assay conditions (e.g., serum-free media vs. serum-containing) .
  • Dose-response meta-analysis: Pool IC₅₀ values from independent studies using random-effects models to account for heterogeneity. Sensitivity analyses can identify outliers due to methodological differences (e.g., fluorometric vs. colorimetric assays) .

Q. How should researchers address discrepancies in reported IC₅₀ values for meclofenamate’s COX inhibition?

  • Assay validation: Cross-validate results using orthogonal methods (e.g., radioimmunoassay vs. ELISA for PGE₂).
  • Statistical rigor: Apply Bland-Altman plots to assess agreement between studies. Report inter-assay coefficients of variation (CV <15% acceptable) .

Q. Key Methodological Considerations

  • Safety protocols: Follow SOPs for handling sodium-based compounds, including inert atmosphere use for solvent drying and emergency protocols for alkali metal fires .
  • Data reporting: Adhere to CHEMDNER guidelines for chemical entity annotation in publications to enhance reproducibility .

特性

CAS番号

6385-02-0

分子式

C14H11Cl2NNaO2

分子量

319.1 g/mol

IUPAC名

sodium;2-(2,6-dichloro-3-methylanilino)benzoate

InChI

InChI=1S/C14H11Cl2NO2.Na/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;/h2-7,17H,1H3,(H,18,19);

InChIキー

MFQMZIAYWCPXGM-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]

異性体SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]

正規SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl.[Na]

外観

Solid powder

Key on ui other cas no.

6385-02-0

ピクトグラム

Irritant

純度

> 98%

溶解性

>47.7 [ug/mL] (The mean of the results at pH 7.4)

同義語

Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, monosodium salt, monohydrate
Meclofenamate
Meclofenamate Sodium
Meclofenamate Sodium Anhydrous
Meclofenamate Sodium Monohydrate
Meclofenamate, Sodium
Meclofenamic Acid
Meclomen
Sodium Meclofenamate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meclofenamate sodium
Reactant of Route 2
Meclofenamate sodium
Reactant of Route 3
Reactant of Route 3
Meclofenamate sodium
Reactant of Route 4
Meclofenamate sodium
Reactant of Route 5
Reactant of Route 5
Meclofenamate sodium
Reactant of Route 6
Reactant of Route 6
Meclofenamate sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。